
5-Bromo-4-chloro-8-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Bromo-4-chloro-8-(trifluoromethyl)quinoline” is a quinoline derivative . Quinoline derivatives are often used as intermediates in the synthesis of various compounds .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of intermediate compounds . For example, “8-Bromo-5-(trifluoromethyl)quinoline” can be synthesized from “2-Bromo-5-(trifluoromethyl)aniline” and Glycerol .Molecular Structure Analysis
The molecular formula of “this compound” is C10H5BrF3N . The average mass is 276.053 Da and the monoisotopic mass is 274.955750 Da .Chemical Reactions Analysis
In a study, it was found that 4-chloro,8-(trifluoromethyl)quinoline (a similar compound) acts as a good inhibitor in 1 M HCl for mild steel corrosion at 303 K . As the temperature increases, the inhibition efficiency decreases .Physical and Chemical Properties Analysis
The average mass of “this compound” is 276.053 Da and the monoisotopic mass is 274.955750 Da . Other physical and chemical properties such as boiling point, melting point, and density are not specified .科学的研究の応用
Synthesis and Antimicrobial Activity
5-Bromo-4-chloro-8-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, derivatives synthesized from intermediates such as 6-bromo-2-chloro-quinolin-3-yl)-methanol and methanesulfonic acid have shown promising antimicrobial and antimalarial activities against various microorganisms and P. falciparum (Parthasaradhi et al., 2015).
Synthesis of Halogen-Substituted Quinolines
General methods for the synthesis of 4-chloro- or 4-bromo-substituted quinolines have been developed. These methods involve the addition of hydrogen halides to vic-amino(3-oxoalk-1-ynyl)arenes under mild conditions, followed by intramolecular cyclization, allowing for the synthesis of quinoline moieties of polycyclic compounds (Shvartsberg & Kolodina, 2008).
Antitumor Activities
The antitumor activities of novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have been explored, revealing that some compounds exhibited significant inhibition of cancer cell growth, suggesting potential therapeutic applications (El-Agrody et al., 2012).
Fluorescent Reagent Synthesis
A new fluorescent reagent, combining 8-aminoquinoline with the triazene group, has been synthesized for the determination of trace Cu2+ ions in food samples, demonstrating the versatile applications of this compound derivatives in analytical chemistry (Hui-ping, 2010).
Electrocatalytic and Photocatalytic Properties
Octamolybdate complexes constructed from quinoline derivatives have shown promising electrocatalytic activities for the reduction of inorganic compounds and oxidation of ascorbic acid, along with photocatalytic properties for degrading organic dyes, highlighting their potential in environmental remediation and sensor applications (Li et al., 2020).
Safety and Hazards
特性
IUPAC Name |
5-bromo-4-chloro-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)9-8(6)7(12)3-4-16-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFWRXNSKUIVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
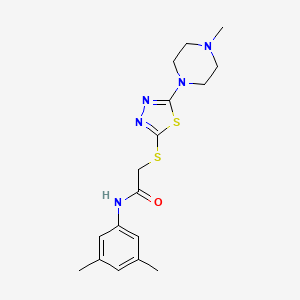
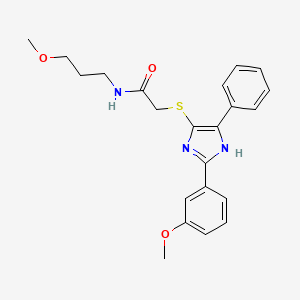
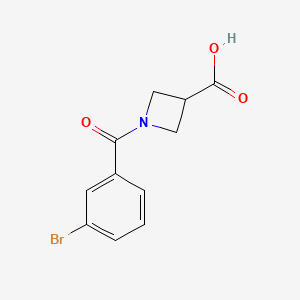


![1-[(Benzyloxy)methyl]-4-bromobenzene](/img/structure/B2724629.png)
![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)
![1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B2724631.png)
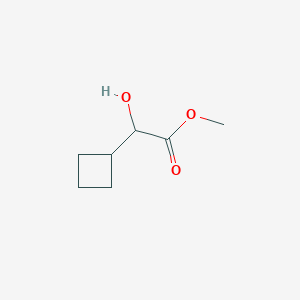
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2724634.png)
![Ethyl 7-ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2724637.png)

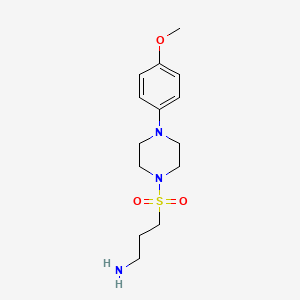
![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724643.png)
